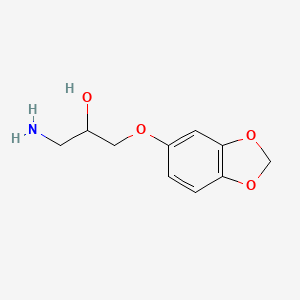
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is a chemical compound with a complex structure that includes an amino group, a benzodioxole ring, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where the benzodioxole derivative is reacted with an amino alcohol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
作用機序
The mechanism by which 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-amino-3-(2H-1,3-benzodioxol-5-ylmethoxy)propan-2-ol
- 1-amino-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol
Uniqueness
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a benzodioxole ring
生物活性
1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is a chemical compound characterized by its unique structure, which includes an amino group and a benzodioxole moiety. Its molecular formula is C10H13NO4, with a molecular weight of approximately 211.21 g/mol. The compound has garnered interest in various scientific fields due to its potential biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molar Mass | 211.21 g/mol |
| Density | 1.326 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 414.3 ± 45.0 °C (predicted) |
| pKa | 11.93 ± 0.35 (predicted) |
The compound's structure allows it to interact with biological systems, potentially influencing various enzymatic and receptor activities.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. It has been utilized in the synthesis of 1,2,3-triazole hybrids that demonstrate significant antimicrobial activity, suggesting a potential role in developing new antimicrobial agents.
Enzyme Interaction
The compound's biological activity may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, while the benzodioxole ring engages in π-π interactions with aromatic residues in proteins. This mechanism could modulate enzyme activity, potentially leading to therapeutic effects.
- Receptor Binding : Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), suggesting that this compound may also show promiscuous activity across various GPCRs .
Study on Antioxidant Activity
In a study examining various compounds' antioxidant activities, it was found that derivatives of benzodioxole exhibited enhanced antioxidant properties when combined with other agents. While specific data on this compound was not highlighted, the structural similarities suggest potential antioxidant effects .
Toxicity Profiling
A large-scale profiling of chemicals, including those similar to this compound, indicated varying degrees of activity across different enzymatic assays. The study provided insights into the potential toxicity and biological interactions of the compound .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on available literature:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential use in antimicrobial agent synthesis |
| Enzyme Inhibition | Interaction with enzymes affecting their activity |
| Antioxidant | Possible enhancement of antioxidant properties |
特性
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-4-7(12)5-13-8-1-2-9-10(3-8)15-6-14-9/h1-3,7,12H,4-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLWJNKJEZAIHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














